

# Application Notes and Protocols: 2-Methyldodecane in Fuel and Solvent Formulations

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## Compound of Interest

Compound Name: 2-Methyldodecane

Cat. No.: B072444

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These application notes provide a comprehensive overview of **2-methyldodecane**'s properties and potential applications as a component in fuel and solvent formulations. Detailed experimental protocols are included to guide researchers in evaluating its performance.

## Section 1: 2-Methyldodecane as a Fuel Component

**2-Methyldodecane** (C<sub>13</sub>H<sub>28</sub>) is a branched-chain alkane that holds promise as a component in diesel and jet fuel formulations. Its molecular structure influences its combustion properties, potentially offering advantages in terms of ignition quality and emissions.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-methyldodecane** is presented in Table 1.

Property	Value	Unit	Reference
Molecular Formula	C <sub>13</sub> H <sub>28</sub>	-	[1][2][3][4]
Molecular Weight	184.36	g/mol	[1][3]
Density (at 20°C)	0.754	g/cm <sup>3</sup>	[2]
Boiling Point	227-228	°C	[5]
Flash Point	70.6	°C	[5]
Water Solubility (at 25°C)	0.03173 (estimated)	mg/L	[5]
LogP (o/w)	7.175 (estimated)	-	[5]

## Combustion Properties

The combustion characteristics of **2-methyldodecane** are crucial for its application in fuels. Key performance indicators include the cetane number, which measures ignition delay.

Property	Value	Unit	Reference
Derived Cetane Number (DCN) of 2,6,10-trimethyl dodecane*	59.1	-	[6]

Note: The Derived Cetane Number (DCN) is for 2,6,10-trimethyl dodecane, a structural isomer of **2-methyldodecane**. This value can be considered a reasonable estimate for **2-methyldodecane** due to their similar branched structures.

## Application in Diesel Fuel Blends

Branched alkanes like **2-methyldodecane** are important components of diesel fuel.[7] Their presence can influence the fuel's cold-flow properties and combustion characteristics. While specific performance and emissions data for **2-methyldodecane** blends are not readily

available in the public domain, general trends for iso-alkanes in diesel suggest potential impacts on:

- Ignition Quality: A higher cetane number, as suggested by the DCN of its isomer, would lead to shorter ignition delays and smoother combustion.
- Emissions: The combustion of branched alkanes can influence the formation of particulate matter (soot) and nitrogen oxides (NO<sub>x</sub>). The molecular structure of iso-alkanes plays a significant role in the formation of soot precursors.[\[8\]](#)[\[9\]](#)

## Experimental Protocol: Determination of Cetane Number (ASTM D613)

This protocol outlines the standard test method for determining the cetane number of diesel fuel oils.[\[1\]](#)[\[10\]](#)

Objective: To determine the ignition quality of a diesel fuel sample by comparing its combustion characteristics with those of reference fuels with known cetane numbers.

Apparatus:

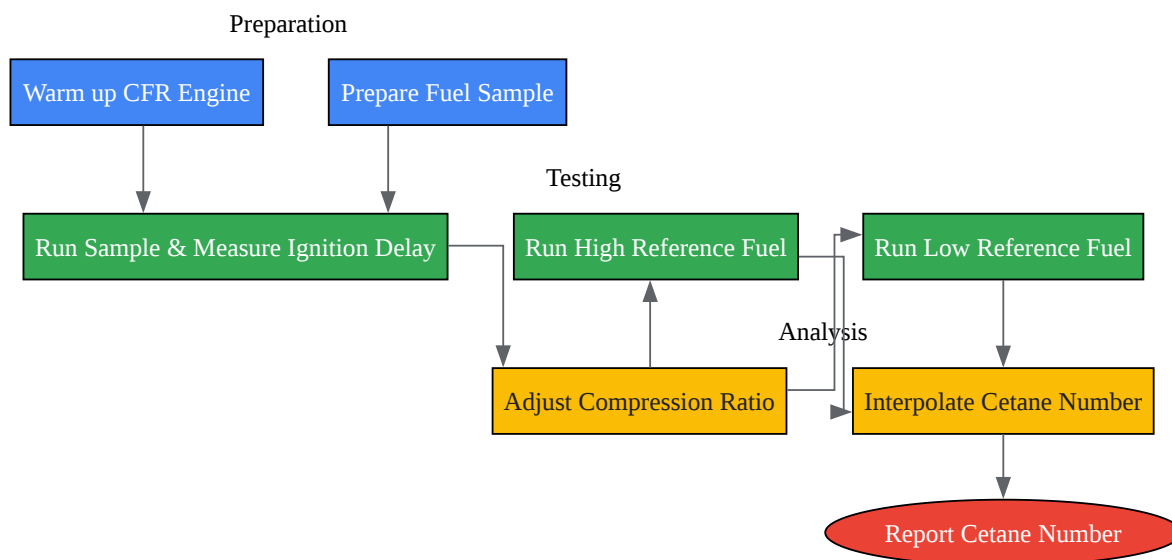
- A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine (CFR engine).
- Fuel delivery system.
- Instrumentation to measure ignition delay.

Procedure:

- Engine Preparation: Warm up the CFR engine to the specified operating conditions.
- Sample Introduction: Introduce the diesel fuel sample (or a blend containing **2-methyldodecane**) into the engine.
- Compression Ratio Adjustment: Adjust the compression ratio of the engine to produce a specific ignition delay.

- **Reference Fuel Blends:** Prepare blends of primary reference fuels (n-cetane with a cetane number of 100 and 2,2,4,4,6,8,8-heptamethylnonane with a cetane number of 15) to bracket the expected cetane number of the sample.
- **Comparative Testing:** Operate the engine on the reference fuel blends and adjust the compression ratio for each to achieve the same ignition delay as the sample.
- **Cetane Number Calculation:** The cetane number of the sample is interpolated from the compression ratios and known cetane numbers of the reference fuels.

Diagram: Cetane Number Determination Workflow

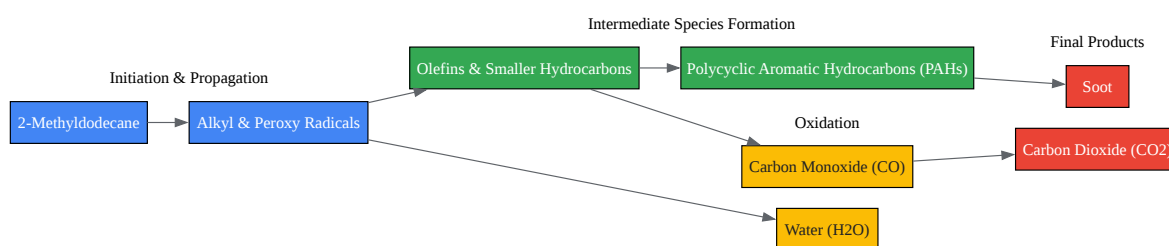


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Caption: Workflow for ASTM D613 Cetane Number Determination.

## Simplified Combustion Pathway of Branched Alkanes

The combustion of branched alkanes is a complex process involving numerous elementary reactions. A simplified representation of the key stages is shown below, highlighting the formation of critical intermediates and final products.



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Caption: Simplified Branched Alkane Combustion Pathway.

## Section 2: 2-Methyldodecane as a Solvent

Due to its non-polar nature, **2-methyldodecane** can be utilized as a solvent in various formulations. Its solvency power, or ability to dissolve other substances, is a key parameter for such applications.

### Solvency Properties

The Kauri-Butanol (Kb) value is a common measure of the solvency power of hydrocarbon solvents. A higher Kb value indicates greater solvency. While a specific Kb value for **2-methyldodecane** is not readily available, aliphatic hydrocarbon solvents typically have low Kb values, indicating they are mild solvents.<sup>[5][8]</sup>

## Experimental Protocol: Determination of Kauri-Butanol Value (ASTM D1133)

This protocol describes the standard method for determining the Kauri-Butanol value of hydrocarbon solvents.<sup>[1][8][10]</sup>

Objective: To determine the relative solvent power of a hydrocarbon solvent by titrating a standard solution of kauri resin in n-butanol until a defined turbidity is reached.

Apparatus:

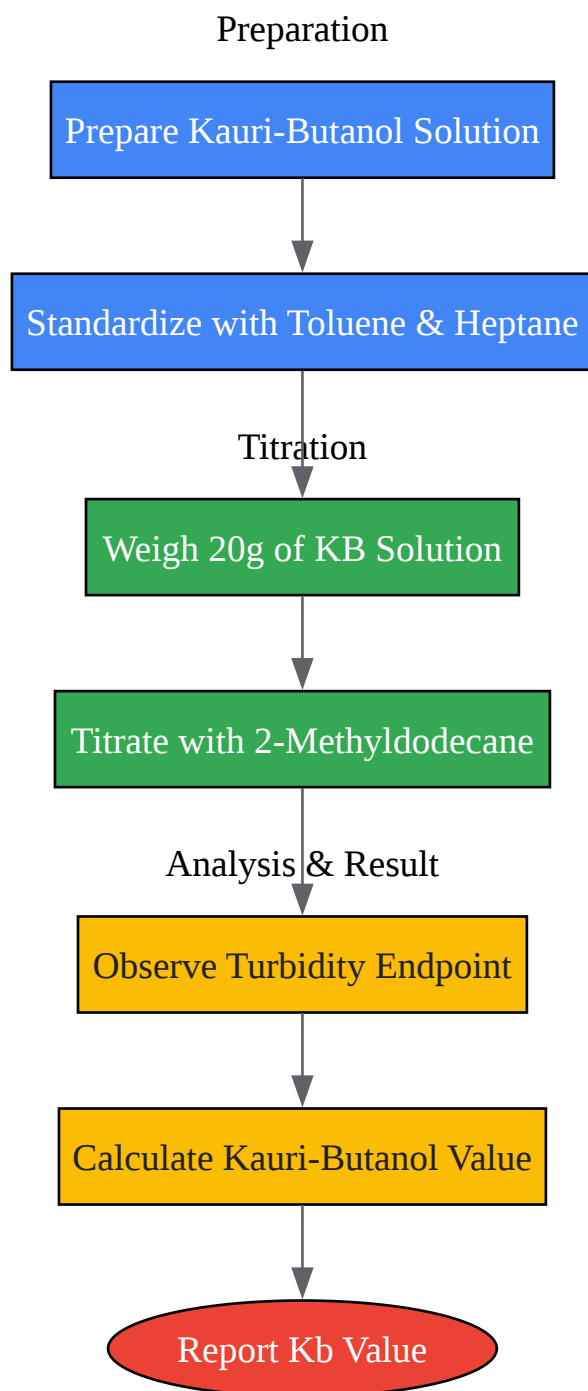
- 250-mL Erlenmeyer flask
- 50-mL buret
- Water bath
- Standard Kauri-Butanol solution
- Toluene (for standardization)
- Heptane (for standardization)

Procedure:

- Standardization of Kauri-Butanol Solution:
  - Titrate a weighed amount of the Kauri-Butanol solution with standard toluene to a defined endpoint (turbidity).
  - Titrate another weighed amount with a standard heptane-toluene blend.
- Sample Titration:
  - Weigh 20 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.
  - Titrate with the **2-methyldodecane** sample, swirling constantly, until the sharp outlines of 10-point print viewed through the solution become blurred.

- Record the volume of **2-methyldodecane** used.
- Calculation of Kauri-Butanol Value:
  - The Kauri-Butanol value is calculated based on the volume of the solvent under test required to reach the turbidity endpoint, corrected against the standardization results.

Diagram: Kauri-Butanol Value Determination Workflow



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Caption: Workflow for ASTM D1133 Kauri-Butanol Value Determination.



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